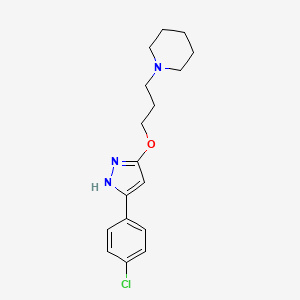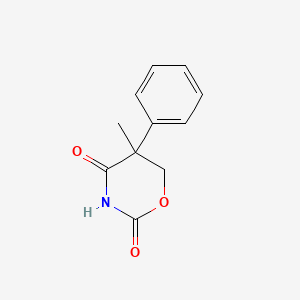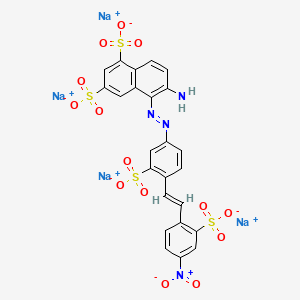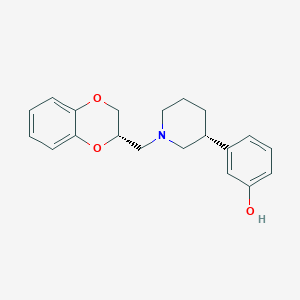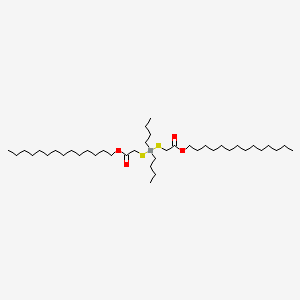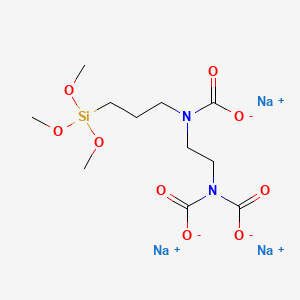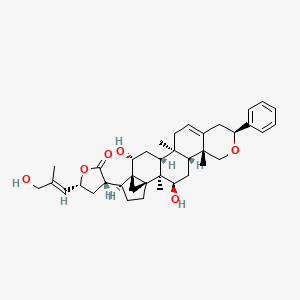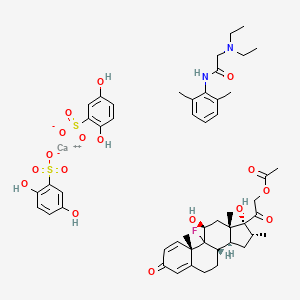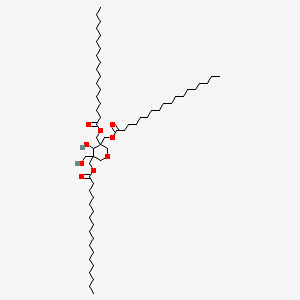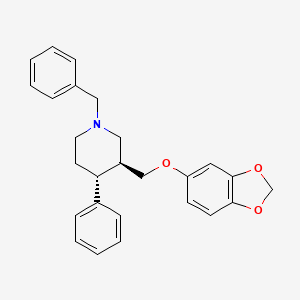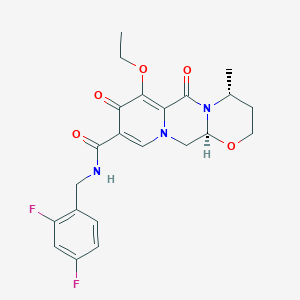
O-Ethyl Dolutegravir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl Dolutegravir: is a derivative of Dolutegravir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Dolutegravir is known for its role as an integrase strand transfer inhibitor (INSTI), which prevents the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound is a modified form of this compound, designed to potentially enhance its pharmacokinetic properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Dolutegravir typically involves the ethylation of Dolutegravir. The process can be summarized as follows:
Starting Material: Dolutegravir is used as the starting material.
Ethylation Reaction: The hydroxyl group of Dolutegravir is ethylated using ethylating agents such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl Dolutegravir can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethyl derivatives.
Aplicaciones Científicas De Investigación
O-Ethyl Dolutegravir has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to enhance the efficacy of HIV treatment by improving drug absorption and stability.
Medicine: Explored as a potential alternative to Dolutegravir with improved properties.
Industry: Used in the development of new antiretroviral formulations and drug delivery systems.
Mecanismo De Acción
O-Ethyl Dolutegravir exerts its effects by inhibiting the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By blocking this enzyme, this compound prevents the replication of the virus, thereby reducing the viral load in the patient.
Molecular Targets and Pathways
HIV Integrase: The primary target of this compound.
Pathways: Inhibition of the integrase enzyme disrupts the integration of viral DNA, preventing the formation of new viral particles.
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: The parent compound, widely used in HIV treatment.
Raltegravir: Another integrase inhibitor used in HIV therapy.
Elvitegravir: Similar to Dolutegravir, used in combination therapies for HIV.
Uniqueness of O-Ethyl Dolutegravir
This compound is unique due to its ethyl modification, which may enhance its pharmacokinetic properties, such as increased bioavailability and stability. This modification aims to improve the overall efficacy of the drug compared to its parent compound, Dolutegravir.
Propiedades
Número CAS |
1802141-49-6 |
|---|---|
Fórmula molecular |
C22H23F2N3O5 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1 |
Clave InChI |
MQZSNSSKVHOHIA-PXAZEXFGSA-N |
SMILES isomérico |
CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |
SMILES canónico |
CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


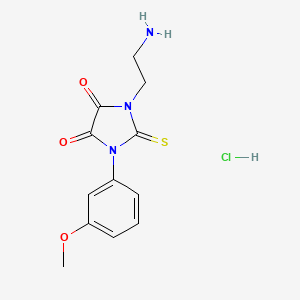
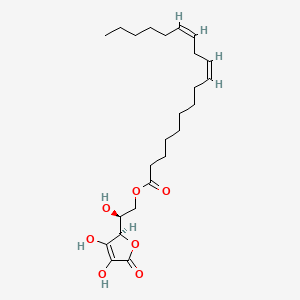
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
